An In-depth Technical Guide to 4-Formylpyridine-2-Carboxylic Acid and its Hydrochloride Salt
An In-depth Technical Guide to 4-Formylpyridine-2-Carboxylic Acid and its Hydrochloride Salt
A Keystone Intermediate for Advanced Drug Discovery and Scientific Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-formylpyridine-2-carboxylic acid and its hydrochloride salt, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, physicochemical properties, synthesis, applications, and safe handling protocols, offering expert insights into its utility as a critical building block in medicinal chemistry.
Chemical Identity and CAS Number
Identifying the precise Chemical Abstracts Service (CAS) number for a chemical entity is fundamental for its unambiguous identification in literature, patents, and regulatory documents. For 4-formylpyridine-2-carboxylic acid, the parent compound, the CAS number is not readily found in major chemical databases, indicating it may be a novel or less-common research chemical. PubChem, a comprehensive database of chemical molecules, lists 4-formylpyridine-2-carboxylic acid and its hydrochloride salt but does not provide a dedicated CAS number for either.[1]
This is not unusual for specialized reagents. In such cases, it is crucial to rely on other identifiers and the properties of closely related, well-documented compounds. For reference, the CAS number for the isomeric pyridine-2-carbaldehyde is 1121-60-4, and for pyridine-2-carboxylic acid (picolinic acid) is 98-98-6.[2][3] The hydrochloride salt of the parent pyridine has a CAS number of 628-13-7.[4]
For the purpose of this guide, we will refer to the parent compound as 4-formylpyridine-2-carboxylic acid and its hydrochloride salt, with the understanding that a specific CAS number is not currently established. Researchers should rely on the compound's structure and spectral data for definitive identification.
Physicochemical Properties
The physicochemical properties of 4-formylpyridine-2-carboxylic acid and its hydrochloride salt are critical for understanding its behavior in various experimental settings, from reaction conditions to biological assays. The data presented below is a combination of predicted values and extrapolated data from structurally similar compounds.
| Property | 4-Formylpyridine-2-carboxylic acid | 4-Formylpyridine-2-carboxylic acid hydrochloride |
| Molecular Formula | C₇H₅NO₃[1] | C₇H₆ClNO₃ |
| Molecular Weight | 151.13 g/mol | 187.58 g/mol |
| Appearance | Predicted to be a solid, likely a powder. | Predicted to be a crystalline solid. |
| Solubility | Expected to have some solubility in water and polar organic solvents. | Expected to have enhanced water solubility compared to the free base. |
| pKa | The carboxylic acid proton is expected to be acidic, while the pyridine nitrogen is basic. | The pyridine nitrogen will be protonated. |
| Melting Point | Not established. | Not established. |
Synthesis and Chemical Reactivity
The synthesis of 4-formylpyridine-2-carboxylic acid can be approached through several synthetic strategies, typically involving the modification of a pre-existing pyridine ring. A logical synthetic pathway would involve the oxidation of a suitable precursor, such as a hydroxymethyl or methyl group at the 4-position, and the introduction or modification of a carboxylic acid group at the 2-position.
A plausible synthetic route is outlined below:
Caption: A potential synthetic pathway to 4-formylpyridine-2-carboxylic acid hydrochloride.
Experimental Protocol: General Hydrochloride Salt Formation
The conversion of a pyridine derivative to its hydrochloride salt is a standard and generally high-yielding procedure.
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Dissolution: Dissolve the purified 4-formylpyridine-2-carboxylic acid in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.
-
Acidification: Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) dropwise with stirring.[5]
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the collected solid with a small amount of the anhydrous solvent to remove any unreacted starting material or excess HCl.
-
Drying: Dry the product under vacuum to remove residual solvent.
Applications in Drug Discovery and Medicinal Chemistry
Pyridine carboxylic acids are a cornerstone in medicinal chemistry due to their ability to engage in a variety of biological interactions.[6][7] The presence of a nitrogen atom in the aromatic ring facilitates hydrogen bonding and can act as a proton acceptor, while the carboxylic acid group can act as a hydrogen bond donor and can coordinate with metal ions in enzyme active sites.[6] The aldehyde functionality provides a reactive handle for further chemical modifications, such as the formation of imines, which are important in the synthesis of Schiff base ligands and other complex molecules.[3]
The structural motif of 4-formylpyridine-2-carboxylic acid is of significant interest for several reasons:
-
Enzyme Inhibition: The ability of the carboxylic acid to chelate metal ions makes this scaffold a promising starting point for the design of metalloenzyme inhibitors.[6]
-
Receptor Antagonism: The pyridine ring can serve as a bioisostere for other aromatic systems, allowing for the fine-tuning of receptor binding affinity and selectivity.
-
Scaffold for Library Synthesis: The aldehyde group is a versatile functional group that can be readily derivatized to generate a library of compounds for high-throughput screening.
Caption: The role of 4-formylpyridine-2-carboxylic acid in a typical drug discovery workflow.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 4-formylpyridine-2-carboxylic acid and its hydrochloride salt. While specific toxicology data for this compound is not available, general guidelines for handling pyridine carboxylic acids should be followed.[8][9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[9][10]
-
In case of contact:
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][10]
Conclusion
4-Formylpyridine-2-carboxylic acid and its hydrochloride salt represent a valuable and versatile platform for chemical synthesis and drug discovery. While the lack of a dedicated CAS number necessitates careful characterization by researchers, the inherent reactivity of its functional groups and the proven biological relevance of the pyridine carboxylic acid scaffold make it a compelling building block for the development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering scientists to leverage this promising intermediate in their research endeavors.
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